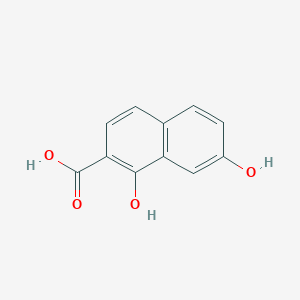

1,7-Dihydroxynaphthalene-2-carboxylic acid

Beschreibung

Historical Context of Naphthoic Acid Derivatives in Scientific Literature

The study of naphthoic acid derivatives emerged in the late 19th century alongside advancements in synthetic organic chemistry. Early work focused on simple naphthoic acids such as 1-naphthoic acid and 2-naphthoic acid, which served as foundational models for understanding aromatic carboxylic acids. The structural complexity introduced by hydroxyl groups, as seen in compounds like 1,4-dihydroxy-2-naphthoic acid and 2,3-dihydroxynaphthalene-1-carboxylic acid, became a focal point in the mid-20th century as researchers explored substituent effects on aromatic systems. These studies revealed that hydroxylation patterns significantly influence electronic properties, solubility, and biological activity, laying the groundwork for investigating more complex derivatives such as 1,7-dihydroxynaphthalene-2-carboxylic acid.

Early characterization methods relied on basic spectroscopic techniques and X-ray crystallography. For example, the orthorhombic crystal structure of poly(2-hydroxy-6-naphthoic acid) provided insights into the role of hydroxyl groups in molecular packing and intermolecular hydrogen bonding. Such findings underscored the importance of hydroxyl positioning in dictating the physicochemical behavior of naphthoic acid derivatives.

Evolution of Research Interest in Hydroxylated Naphthoic Acids

The 1970s marked a shift toward understanding the biological and environmental relevance of hydroxylated naphthoic acids. Researchers discovered that bacterial degradation pathways for polycyclic aromatic hydrocarbons often involve dihydroxynaphthalene intermediates. For instance, 1,2-dihydroxynaphthalene dioxygenase, an enzyme purified from Pseudomonas strains, catalyzes the cleavage of 1,2-dihydroxynaphthalene—a reaction critical for microbial degradation of naphthalenesulfonic acids. This enzymatic activity highlighted the ecological significance of hydroxylated naphthoic acids in bioremediation.

Parallel advances in medicinal chemistry revealed that hydroxylation enhances bioactivity. The discovery of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) as a ligand for the aryl hydrocarbon receptor (AhR) demonstrated its anti-inflammatory potential in gastrointestinal models. Similarly, 3-hydroxy-2-naphthoic acid emerged as a key intermediate in synthesizing azo dyes and pharmaceuticals. These findings spurred interest in synthesizing and characterizing novel hydroxylated derivatives, including this compound, to explore structure-activity relationships.

Current Research Landscape and Scientific Significance

Contemporary studies on this compound intersect materials science, biochemistry, and environmental chemistry. In materials science, hydroxylated naphthoic acids serve as monomers for synthesizing high-performance polymers. For example, poly(2-hydroxy-6-naphthoic acid) exhibits thermal stability up to 340°C, with structural transitions observed via X-ray diffraction. Such properties make these compounds valuable for engineering heat-resistant plastics and coatings.

In biochemistry, hydroxylated derivatives are investigated for their role in microbial signaling and metabolic regulation. The AhR agonism of 1,4-DHNA underscores the potential of structurally analogous compounds like this compound to modulate immune responses. Additionally, computational studies predict that the 1,7-dihydroxy substitution pattern may enhance binding affinity to metalloenzymes involved in oxidative stress pathways, though experimental validation remains ongoing.

Environmental applications focus on degradation kinetics and photostability. Hydroxylated naphthoic acids are frequently detected as metabolites in contaminated ecosystems, necessitating research into their persistence and ecotoxicity. While data specific to this compound remain limited, comparative analyses with isomers like 2,3-dihydroxynaphthalene-1-carboxylic acid suggest that hydroxyl group positioning affects photodegradation rates and soil mobility.

Theoretical Framework for Studying Polyhydroxylated Naphthoic Compounds

Theoretical investigations of polyhydroxylated naphthoic acids employ quantum mechanical calculations, molecular docking, and cheminformatics. Density functional theory (DFT) analyses reveal that hydroxyl groups at positions 1 and 7 on the naphthalene ring create distinct electron density profiles, influencing acidity (predicted pKa ~4.5–5.0) and redox potentials. These electronic characteristics are critical for predicting reactivity in synthetic and biological contexts.

Molecular dynamics simulations further elucidate interactions with biological targets. For instance, docking studies of 1,4-DHNA into the AhR ligand-binding domain identified key hydrogen bonds between hydroxyl groups and residues Tyr-316 and Ser-365. Extending these models to this compound could predict novel binding modes, guiding drug design efforts.

Cheminformatics tools, such as the Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI), enable rapid comparison of hydroxylated derivatives. The SMILES string for 2,3-dihydroxynaphthalene-1-carboxylic acid (C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O) illustrates how hydroxyl and carboxyl groups occupy adjacent positions on the naphthalene system. Similar representations for this compound would facilitate virtual screening and QSAR modeling.

Eigenschaften

IUPAC Name |

1,7-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-7-3-1-6-2-4-8(11(14)15)10(13)9(6)5-7/h1-5,12-13H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHMTTBBZBUJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Dihydroxynaphthalene-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,7-dihydroxynaphthalene with magnesium methyl carbonate . The reaction typically occurs in N,N-dimethylformamide at elevated temperatures and under specific pressure conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and are not publicly disclosed.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dihydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various ethers or esters.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

1,7-Dihydroxynaphthalene-2-carboxylic acid serves as a monomer in the synthesis of poly(ester amide)s. These polymers exhibit unique thermal and mechanical properties, making them suitable for high-performance applications. The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical strength .

Photonic Materials

Research has shown that derivatives of this compound can be utilized in the development of photonic materials. These materials can undergo spirooxazine-merocyanine transitions when exposed to UV light, which is valuable for applications in optical switches and sensors .

Drug Development

The compound has been investigated for its potential pharmaceutical applications. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases. For instance, derivatives have shown promise in anti-cancer research due to their ability to interact with biological targets effectively .

Case Study 1: Synthesis of Copolymers

A study demonstrated the synthesis of copolymers using this compound as a key building block. The resulting copolymers exhibited enhanced properties such as increased solubility and improved thermal stability compared to traditional polymers . The characterization was performed using techniques like NMR and FTIR, confirming the successful incorporation of the compound into the polymer backbone.

Case Study 2: Photonic Applications

In another investigation, researchers explored the use of this compound derivatives in photonic devices. The study highlighted the ability of these materials to change color upon UV irradiation, which could be harnessed for developing smart materials that respond to environmental stimuli .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Polymer Chemistry | Used as a monomer in poly(ester amide) synthesis | Enhances thermal stability and mechanical strength |

| Photonic Materials | Development of materials for optical switches | Exhibits spirooxazine-merocyanine transitions |

| Drug Development | Potential pharmaceutical applications | Investigated for anti-cancer properties |

Wirkmechanismus

The mechanism of action of 1,7-dihydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are compared based on functional groups, synthesis, and applications:

3-Hydroxynaphthalene-2-carboxylic Acid

- Structure : A single hydroxyl group at position 3 and a carboxylic acid at position 2.

- Synthesis : Used as a precursor for carboxamide derivatives via microwave-assisted reactions with substituted anilines and phosphorus trichloride in chlorobenzene .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure : Hydroxyl at position 7, sulphonate groups at positions 1 and 3, and a potassium counterion.

- Properties : Fully water-soluble (100% concentration) due to ionic sulphonate groups, unlike the carboxylic acid derivatives .

- Applications : Likely used in industrial processes (e.g., dyes, surfactants) due to its solubility and stability.

1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid Derivatives

- Structure : Partially hydrogenated naphthalene ring with a carboxylic acid at position 1. Examples include nitrile and carboxamide variants .

- Synthesis : Involves stereoselective reactions, as seen in β-lactam antibiotic intermediates .

- Applications : Used in pharmaceuticals, particularly antibiotics, due to their bicyclic frameworks and stereochemical complexity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings

Synthetic Accessibility : The 3-hydroxy isomer () is more synthetically versatile than the 3,7-dihydroxy derivative, as its single hydroxyl group allows selective functionalization .

Solubility Differences : Sulphonated derivatives () exhibit superior aqueous solubility compared to carboxylic acid analogs, making them preferable in aqueous industrial processes .

Biological Relevance : Tetrahydronaphthalene derivatives () demonstrate the importance of hydrogenation in enhancing stereochemical complexity for antibiotic design .

Limitations and Discrepancies

- The 1,7-dihydroxy isomer specified in the query is absent from the provided evidence. Structural analogs like the 3,7-isomer and sulphonated derivatives were analyzed instead.

Biologische Aktivität

1,7-Dihydroxynaphthalene-2-carboxylic acid (DHNCA) is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of DHNCA, supported by various studies and data.

Chemical Structure and Properties

This compound features two hydroxyl groups and a carboxylic acid group on the naphthalene ring, which contributes to its reactivity and biological activity. The specific arrangement of these functional groups is critical in determining its interactions with biological targets.

The biological activity of DHNCA is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : DHNCA has been shown to inhibit various enzymes, which may play a role in its antimicrobial and anticancer effects.

- Receptor Interaction : The compound can bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of DHNCA against various pathogens. For instance:

- Bacterial Inhibition : DHNCA exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and affects metabolic pathways.

- Fungal Activity : Research indicates that DHNCA can inhibit the growth of certain fungi, suggesting potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of DHNCA has been explored in various cancer cell lines:

- Cell Proliferation Inhibition : Studies have shown that DHNCA can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect has been observed in human colon cancer (Caco2) and other cancer cell lines .

- Mechanistic Insights : The compound's ability to modulate gene expression related to cell cycle regulation and apoptosis has been documented, indicating its potential as a chemotherapeutic agent .

Research Findings and Case Studies

Notable Case Studies

- Antimicrobial Efficacy : A study evaluating the effectiveness of DHNCA against Staphylococcus aureus found that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential as an antibacterial agent.

- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with DHNCA reduced cell viability by over 70% after 48 hours, showcasing its potency as an anticancer compound .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,7-Dihydroxynaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves regioselective hydroxylation and carboxylation of naphthalene derivatives. For example, hydroxyl groups can be introduced via electrophilic substitution using sulfuric acid/nitric acid systems, followed by carboxylation via Kolbe-Schmitt reaction under high CO₂ pressure and elevated temperatures (~150–200°C). Reaction pH (alkaline conditions) and solvent polarity critically affect regioselectivity and yield . Comparative studies with 6,7-dihydroxy analogs suggest that steric hindrance at the 1,7-positions may necessitate longer reaction times for carboxylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : A combination of ¹H/¹³C NMR (to identify hydroxyl and carboxylic proton environments), FT-IR (to confirm -OH and -COOH stretching vibrations at ~3200–2500 cm⁻¹ and 1700 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) is recommended. For crystalline samples, X-ray diffraction resolves spatial arrangements, while UV-Vis spectroscopy (200–400 nm) detects π→π* transitions in the aromatic system .

Q. What are the common impurities in synthesized this compound, and how are they quantified?

- Methodological Answer : Impurities include unreacted naphthalene precursors (e.g., 1,7-dihydroxynaphthalene) and side products like sulfonated derivatives. Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid in water) at 254 nm detects these impurities. Calibration curves using spiked standards enable quantification, with detection limits <0.05% for sulfonated byproducts .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light and oxidation due to phenolic -OH groups. Store in amber glass vials under inert gas (N₂/Ar) at 4°C. Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How do the hydroxyl and carboxylic acid groups in this compound influence its reactivity in substitution reactions?

- Methodological Answer : The -COOH group acts as a meta-directing deactivating group, while the -OH groups at 1,7-positions activate the ring for electrophilic substitution at positions 3, 4, and 8. Kinetic studies (e.g., nitration with HNO₃/H₂SO₄) show higher reactivity compared to mono-hydroxylated analogs. Computational modeling (DFT calculations) predicts charge distribution and reactive sites, validated by LC-MS analysis of reaction intermediates .

Q. What computational methods are used to model the enzyme inhibition mechanism of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed to study interactions with target enzymes like tyrosinase. Hydrogen bonding between hydroxyl groups and active-site residues (e.g., His263 in tyrosinase) is critical. Free energy calculations (MM-PBSA) quantify binding affinities, with experimental validation via enzyme inhibition assays (IC₅₀ determination) .

Q. How can contradictory data in literature regarding the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). A meta-analysis framework is proposed:

- Standardize protocols (e.g., fixed DMSO ≤1% v/v in cell culture).

- Use isogenic cell lines to minimize genetic variability.

- Validate findings with orthogonal assays (e.g., fluorescence-based and colorimetric methods for antioxidant activity) .

Q. What strategies enhance the solubility of this compound in aqueous solutions for biological assays?

- Methodological Answer : Adjust pH to deprotonate the carboxylic acid group (pKa ~4.5) using buffers (e.g., phosphate buffer pH 7.4). Alternatively, synthesize water-soluble derivatives (e.g., sodium salts or PEGylated conjugates). Solubility parameters (LogP) are optimized via Hansen solubility calculations , with experimental validation by dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.